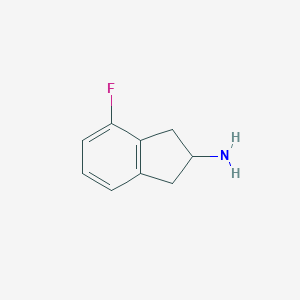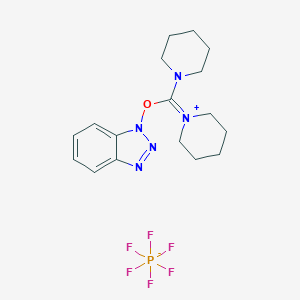
4-fluoro-2,3-dihydro-1H-indène-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10FN It is a derivative of indane, featuring a fluorine atom at the 4-position and an amine group at the 2-position of the dihydroindenyl ring system
Applications De Recherche Scientifique
4-Fluoro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often implicated in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Indole derivatives, which this compound is a part of, are known to possess various biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to exhibit a broad spectrum of biological activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-1-indanone.
Reduction: The carbonyl group of 4-fluoro-1-indanone is reduced to form 4-fluoro-2,3-dihydro-1H-inden-2-ol.
Amination: The hydroxyl group is then converted to an amine group through a substitution reaction, yielding 4-fluoro-2,3-dihydro-1H-inden-2-amine.
Industrial Production Methods
Industrial production methods for 4-fluoro-2,3-dihydro-1H-inden-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1-indanone: A precursor in the synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine.
2,3-Dihydro-1H-inden-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but with the amine group at a different position.
Uniqueness
4-Fluoro-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both a fluorine atom and an amine group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYLUFWDPGQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)





![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)

